tert-butyl 4-(5-Fluoro-2-methyl-2H-indazol-3-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16710201
Molecular Formula: C18H24FN3O2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24FN3O2 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | tert-butyl 4-(5-fluoro-2-methylindazol-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H24FN3O2/c1-18(2,3)24-17(23)22-9-7-12(8-10-22)16-14-11-13(19)5-6-15(14)20-21(16)4/h5-6,11-12H,7-10H2,1-4H3 |
| Standard InChI Key | VIEVCOSSKIVSMG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2C)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 4-position with a 5-fluoro-2-methylindazole moiety and at the 1-position with a Boc group. The indazole system features a fluorine atom at position 5 and a methyl group at position 2, creating a planar aromatic system conjugated to the saturated piperidine ring. This hybrid architecture combines rigidity from the indazole with conformational flexibility from the piperidine, a design strategy often employed to optimize drug-receptor interactions .
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄FN₃O₂ |
| Molecular Weight | 333.401 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 471.2 ± 45.0 °C (760 mmHg) |
| Flash Point | 238.8 ± 28.7 °C |
| LogP | 3.24 |
| Vapor Pressure | 0.0 ± 1.2 mmHg (25°C) |
The relatively high logP value indicates moderate lipophilicity, suggesting favorable membrane permeability. The low vapor pressure implies limited volatility at ambient conditions, which is advantageous for handling in laboratory settings .
Synthetic Methodologies
Retrosynthetic Analysis
While no direct synthesis protocol for this compound is published, analogous routes for tert-butyl piperidine carboxylates provide guidance. A plausible three-step approach involves:
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Functionalization of Piperidine: Starting with tert-butyl 4-hydroxypiperidine-1-carboxylate, conversion to a mesylate or tosylate intermediate.
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Nucleophilic Substitution: Displacement with a pre-synthesized 5-fluoro-2-methylindazole-3-yl moiety.
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Deprotection and Purification: Chromatographic isolation under mild conditions to preserve the Boc group .
Key Synthetic Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the indazole’s 3-position requires careful control of reaction conditions.
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Boc Stability: Acidic or high-temperature environments may cleave the tert-butoxycarbonyl group, necessitating neutral pH and temperatures below 60°C during synthesis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR signals (based on structural analogs):
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Indazole Protons: Aromatic signals at δ 7.8–8.2 ppm (H-4, H-6, H-7), with coupling constants indicative of fluorine splitting.
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Piperidine Protons: Multiplet at δ 3.4–4.1 ppm (N-CH₂), δ 1.6–2.1 ppm (C-H₂).
Mass Spectrometry
The molecular ion peak at m/z 333.1852 (C₁₈H₂₄FN₃O₂⁺) confirms the molecular formula. Fragmentation patterns typically show loss of the Boc group (m/z 232.1) followed by cleavage of the piperidine-indazole bond .
Applications in Pharmaceutical Research
Intermediate in Kinase Inhibitor Development
Piperidine-indazole hybrids are prevalent in kinase inhibitor scaffolds. The fluorine atom enhances binding to ATP pockets through dipole interactions, while the methyl group modulates steric effects. For example, crizotinib derivatives utilize similar architectures for ALK and ROS1 inhibition .
Antibacterial Agents
Fluorinated indazoles exhibit broad-spectrum antibacterial activity by targeting DNA gyrase. The compound’s lipophilicity may improve penetration through bacterial membranes, though specific MIC values remain unreported .
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